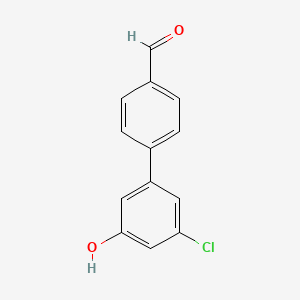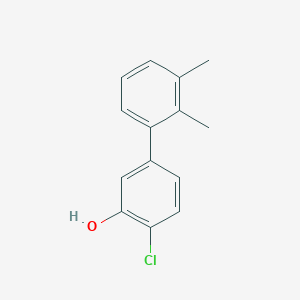
2-Chloro-5-(4-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-formylphenyl)phenol, 95% (2C5F95) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 244.60 g/mol and a melting point of 91-93°C. 2C5F95 is a widely studied compound due to its unique properties, including its ability to act as an antioxidant and its potential to be used as a precursor for a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-formylphenyl)phenol, 95% has a variety of scientific research applications, including being used as an antioxidant, a precursor for other compounds, and a reaction intermediate. As an antioxidant, 2-Chloro-5-(4-formylphenyl)phenol, 95% has been used in the synthesis of polymers, in the preparation of polymeric nanocomposites, and in the production of polyolefin nanocomposites. As a precursor, it has been used in the synthesis of various heterocyclic compounds, such as dibenzofurans, dibenzothiophenes, and 1,3-dihydro-2H-benzo[b]furans. As a reaction intermediate, it has been used in the synthesis of benzothiazoles and benzofurans.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, studies have shown that it is a strong antioxidant and can scavenge free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase.
Biochemical and Physiological Effects
2-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase. Additionally, it has been shown to scavenge free radicals, thereby preventing oxidative damage to cells and tissues. In vivo studies have shown that it can reduce inflammation and decrease the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments are that it is a relatively inexpensive compound, it is easily synthesized, and it has a variety of applications. Additionally, it has been shown to be a strong antioxidant and to inhibit the activity of several enzymes. The main limitation of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The future directions for 2-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, the development of new applications, and the evaluation of its potential therapeutic effects. Additionally, further research is needed to explore its potential as an antioxidant, a precursor for other compounds, and a reaction intermediate. Furthermore, further studies are needed to evaluate its potential for use in drug development and its safety for use in humans.
Synthesemethoden
2-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized from 4-formylphenol and chloroacetic acid in a two-step reaction. First, 4-formylphenol is reacted with chloroacetic acid in a one-to-one molar ratio in the presence of a catalyst to form 2-chloro-5-(4-formylphenyl)phenol. The reaction is carried out at 80°C for two hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGYWXDXCEGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685857 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-formylphenyl)phenol | |
CAS RN |
1261919-39-4 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














